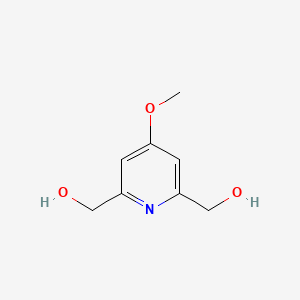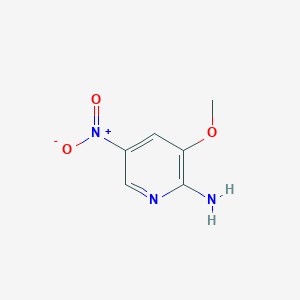
2-(chloromethyl)-N,N,6-trimethylpyrimidin-4-amine
Descripción general
Descripción
2-(chloromethyl)-N,N,6-trimethylpyrimidin-4-amine is an organic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a chloromethyl group at position 2 and three methyl groups at positions N, N, and 6.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(chloromethyl)-N,N,6-trimethylpyrimidin-4-amine typically involves the chloromethylation of a pyrimidine precursor. One common method is the Blanc chloromethylation, which involves the reaction of formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst such as zinc chloride . The reaction conditions are typically acidic, and the process is carried out at moderate temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar chloromethylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the potential formation of hazardous by-products like bis(chloromethyl) ether .
Análisis De Reacciones Químicas
Types of Reactions
2-(chloromethyl)-N,N,6-trimethylpyrimidin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Addition Reactions: The pyrimidine ring can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products
Substitution Products: Depending on the nucleophile, products can include amines, ethers, or thioethers.
Oxidation Products: Oxidation can lead to the formation of aldehydes or carboxylic acids.
Reduction Products: Reduction typically yields alcohols or amines.
Aplicaciones Científicas De Investigación
2-(chloromethyl)-N,N,6-trimethylpyrimidin-4-amine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(chloromethyl)-N,N,6-trimethylpyrimidin-4-amine involves its interaction with molecular targets such as enzymes and nucleic acids. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to modifications that affect their function . This compound can also participate in electrophilic aromatic substitution reactions, further influencing its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
2-chloromethylpyrimidine: Lacks the additional methyl groups, making it less hydrophobic and potentially less reactive.
N,N-dimethylpyrimidin-4-amine: Lacks the chloromethyl group, reducing its ability to form covalent bonds with nucleophiles.
6-methylpyrimidine: Lacks both the chloromethyl and N,N-dimethyl groups, significantly altering its chemical properties.
Uniqueness
2-(chloromethyl)-N,N,6-trimethylpyrimidin-4-amine is unique due to the combination of its chloromethyl and trimethyl groups, which confer distinct reactivity and biological activity. The presence of these groups enhances its ability to participate in a wide range of chemical reactions and interact with biological targets, making it a valuable compound in both research and industrial applications.
Propiedades
IUPAC Name |
2-(chloromethyl)-N,N,6-trimethylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClN3/c1-6-4-8(12(2)3)11-7(5-9)10-6/h4H,5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSCRWPUKPUFUEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CCl)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00756151 | |
| Record name | 2-(Chloromethyl)-N,N,6-trimethylpyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00756151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89967-00-0 | |
| Record name | 2-(Chloromethyl)-N,N,6-trimethylpyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00756151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Acetamide, N-(5-chloro-2-methoxyphenyl)-2-[[6-(4-ethylphenyl)-3-pyridazinyl]thio]-](/img/structure/B3058464.png)






